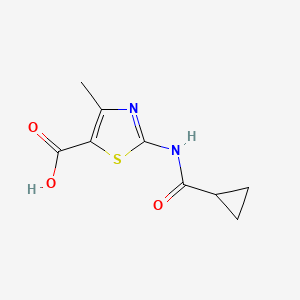

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups, including a cyclopropanecarbonyl group, an amino group, a thiazole ring, and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropanecarbonyl group could potentially be introduced through a reaction with cyclopropanecarboxamide . The thiazole ring could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the thiazole ring would likely introduce some rigidity into the structure, while the carboxylic acid group could participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could participate in reactions with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the cyclopropanecarbonyl group could influence its reactivity .Aplicaciones Científicas De Investigación

Synthesis of Constrained Heterocyclic γ-Amino Acids

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid and its derivatives play a significant role in the synthesis of constrained heterocyclic γ-amino acids. These compounds serve as mimics of secondary protein structures, including helices, β-sheets, turns, and β-hairpins, due to their unique thiazole ring structure. A versatile chemical route has been established for synthesizing orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), providing a flexible method for introducing a wide variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).

Antimicrobial Studies

The structural versatility of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid derivatives has been explored in antimicrobial studies. New derivatives synthesized from various reactions exhibited significant antimicrobial properties, indicating their potential application in the development of novel antimicrobial agents (Dulaimy et al., 2017).

Development of Fluorescent Materials

Another innovative application involves the synthesis of fluorescent materials from biomass-derived compounds and natural amino acids, including derivatives of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid. This process involves cross-coupling reactions for extended π-conjugation, leading to the creation of compounds with strong photoluminescence, which could be useful in various scientific and industrial applications (Tanaka et al., 2015).

Fungicidal and Antiviral Activity

Furthermore, novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown promising fungicidal and antiviral activities. Some compounds exhibited over 50% activity against several tested fungi and showed effective control against Tobacco Mosaic Virus (TMV), highlighting a new strategy for addressing fungal and viral threats in agriculture and beyond (Fengyun et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-(cyclopropanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-4-6(8(13)14)15-9(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLJLDHNDACXKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)